molecular formula C12H10N2O3 B3192178 2-(Quinoline-2-carbonylamino)acetic acid CAS No. 613-58-1

2-(Quinoline-2-carbonylamino)acetic acid

Katalognummer: B3192178
CAS-Nummer: 613-58-1
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: HCIAAULRYYHQQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Quinoline-2-carbonylamino)acetic acid is a synthetic organic compound belonging to the versatile class of quinoline derivatives. With the molecular formula C12H10N2O3, it features a quinoline core—a privileged scaffold in medicinal chemistry—covalently linked to a glycine moiety via an amide bond . This specific molecular architecture makes it a valuable building block in organic synthesis and drug discovery research. The quinoline ring system is renowned for its wide spectrum of biological activities. Researchers have extensively explored quinoline derivatives for their potent antibacterial, antifungal, antimalarial, antiviral, and anticancer properties . The presence of the amide linkage and the carboxylic acid functional group in this compound provides two key handles for further chemical modification, allowing medicinal chemists to create diverse libraries of compounds for structure-activity relationship (SAR) studies. It is an important intermediate for developing novel pharmacologically active molecules. The mechanism of action for quinoline-based compounds varies with specific substitutions but often involves interaction with enzymatic targets. For instance, some derivatives act as antagonists for excitatory amino acid receptors, which are relevant in neurodegenerative diseases , while others inhibit microbial enzymes like RNA-dependent RNA polymerase or viral proteases . This compound is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

CAS-Nummer

613-58-1

Molekularformel

C12H10N2O3

Molekulargewicht

230.22 g/mol

IUPAC-Name

2-(quinoline-2-carbonylamino)acetic acid

InChI

InChI=1S/C12H10N2O3/c15-11(16)7-13-12(17)10-6-5-8-3-1-2-4-9(8)14-10/h1-6H,7H2,(H,13,17)(H,15,16)

InChI-Schlüssel

HCIAAULRYYHQQS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC(=O)O

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC(=O)O

Andere CAS-Nummern

613-58-1

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Molecular and Structural Comparisons

The following table summarizes key structural and molecular differences between 2-(Quinoline-2-carbonylamino)acetic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Position Key Functional Groups Notable Features
This compound C₁₂H₁₀N₂O₃* 230.22* Quinoline-2-position Quinoline, carbonylamino, acetic acid Amide linkage enhances stability
2-Quinolinecarboxylic acid C₁₀H₇NO₂ 173.17 Quinoline-2-position Quinoline, carboxylic acid Simpler structure; lacks amide
2-(Quinolin-6-yl)acetic acid C₁₁H₉NO₂ 187.19 Quinoline-6-position Quinoline, acetic acid Positional isomer; altered electronic effects
4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline C₂₅H₂₃FN 364.46 Quinoline-4-position Adamantyl, fluorophenyl Bulky substituents enhance antitubercular activity
2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid C₁₈H₁₄N₂O₃ 306.32 Quinoline-4-position Acetylamino-phenyl, carboxylic acid Dual functionalization for targeted interactions

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Quinoline-2-carbonylamino)acetic acid?

The synthesis typically involves coupling quinoline-2-carboxylic acid derivatives with amino-acetic acid moieties. A standard approach includes activating quinoline-2-carboxylic acid via its acid chloride, followed by reaction with glycine or protected glycine derivatives under Schotten-Baumann conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical to avoid side reactions such as hydrolysis of the acid chloride .

Q. How can researchers confirm the structural integrity and purity of this compound?

Orthogonal analytical techniques are recommended:

  • NMR spectroscopy (¹H/¹³C) to verify connectivity of the quinoline and glycine moieties.
  • HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% by area normalization).
  • Mass spectrometry (ESI-MS or HRMS) to confirm molecular ion peaks .

Q. What experimental strategies are used to study protein-ligand interactions involving this compound?

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (Kd).
  • X-ray crystallography or cryo-EM for resolving binding conformations in enzyme active sites, leveraging the quinoline scaffold’s propensity for π-π stacking and hydrogen bonding .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

  • Use co-solvents like DMSO (≤1% v/v) with buffer systems (e.g., PBS at pH 7.4).
  • Employ micellar encapsulation using surfactants (e.g., Tween-80) or cyclodextrins to enhance dispersion .

Advanced Research Questions

Q. What mechanistic insights explain the enzyme inhibition activity of this compound?

Computational docking studies (e.g., AutoDock Vina) paired with mutagenesis experiments suggest competitive inhibition via:

  • Blocking substrate access through quinoline-ring insertion into hydrophobic pockets.
  • Stabilizing inactive enzyme conformations via hydrogen bonds between the acetamido group and catalytic residues (e.g., serine hydrolases) .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different assays?

  • Meta-analysis of assay conditions (e.g., buffer pH, ionic strength, and enzyme isoforms).
  • Validate activity using orthogonal assays (e.g., fluorogenic substrates vs. radiometric assays).
  • Control for batch-to-batch variability via rigorous QC (HPLC, elemental analysis) .

Q. What strategies optimize the stability of this compound in long-term biochemical studies?

  • Store lyophilized samples at −80°C under inert gas (N2).
  • Avoid prolonged exposure to light or oxidizing agents.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis of the amide bond) .

Q. How can researchers probe the compound’s selectivity across structurally related enzyme targets?

  • Kinetic profiling against enzyme panels (e.g., serine proteases, kinases).
  • Thermal shift assays (DSF) to compare target engagement versus off-target proteins.
  • CRISPR-Cas9 knockout models to validate phenotypic specificity in cellular assays .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

  • Dynamic effects : NMR captures solution-state conformations, while X-ray reveals solid-state packing.
  • Disorder modeling : Refine crystallographic data to account for flexible regions (e.g., acetic acid side chain) .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism.
  • Report IC50/EC50 values with 95% confidence intervals and assess goodness-of-fit (R<sup>2</sup> > 0.98) .

Application-Specific Questions

Q. How is this compound utilized in studying bacterial metalloenzymes?

  • Acts as a chelator for Zn<sup>2+</sup> in metallo-β-lactamases, enabling mechanistic studies of antibiotic resistance.
  • Fluorescent analogs (e.g., BODIPY-conjugated derivatives) track enzyme localization in bacterial biofilms .

Q. What role does this compound play in prodrug design?

  • The carboxylic acid group facilitates esterification or amidation to enhance membrane permeability.
  • Enzymatic cleavage (e.g., esterases) releases the active form in target tissues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.